Cas no 29366-78-7 (Phenol,2-(4,6-diamino-1,3,5-triazin-2-yl)-)
29366-78-7 structure
Product Name:Phenol,2-(4,6-diamino-1,3,5-triazin-2-yl)-
N.o CAS:29366-78-7
MF:C9H9N5O
MW:203.200660467148
CID:255624
PubChem ID:97600
Update Time:2025-04-19
Phenol,2-(4,6-diamino-1,3,5-triazin-2-yl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Phenol,2-(4,6-diamino-1,3,5-triazin-2-yl)-
- (6E)-6-(4,6-diamino-1H-1,3,5-triazin-2-ylidene)cyclohexa-2,4-dien-1-one
- 2-(4,6-diamino-[1,3,5]triazin-2-yl)-phenol
- 2-(4,6-Diamino-1,3,5-triazin-2-yl)phenol
- 2-(diamino-[1,3,5]triazin-2-yl)-phenol
- 2,4-Diamino-6-(2-hyddroxyphenyl)-s-triazin
- 2-o-Hydroxyphenyl-4,6-diamino-s-triazin
- AC1NTJBQ
- CBDivE_007616
- NSC135751
- Oprea1_686884
- Oprea1_757271
- AKOS000560218
- UNII-67VV8C1HAF
- Q27467396
- NSC-135751
- NCGC00246276-01
- CHEMBL1595789
- Phenol, 2-(4,6-diamino-1,3,5-triazin-2-yl)-
- Phenol, o-(4,6-diamino-s-triazin-2-yl)-
- 2-(2-Hydroxyphenyl)-1,3,5-triazine-4,6-diamine
- 29366-78-7
- 67VV8C1HAF
- SMR000145239
- X11
- HMS2181D13
- 2-(4,6-Diamino-1,3,5-triazin-2-yl)-phenol
- UFWLHIVKHDCSHZ-UHFFFAOYSA-N
- NSC 135751
- Phenol, 2-(3,5-diamino-1,3,5-triazin-2-yl)-
- Cambridge id 5211979
- Phenol,6-diamino-s-triazin-2-yl)-
- MLS000551313
- SCHEMBL664072
- DTXSID1067461
- NS00028676
-
- Inchi: 1S/C9H9N5O/c10-8-12-7(13-9(11)14-8)5-3-1-2-4-6(5)15/h1-4,15H,(H4,10,11,12,13,14)
- Chave InChI: UFWLHIVKHDCSHZ-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1C1N=C(N)N=C(N)N=1
Propriedades Computadas
- Massa Exacta: 203.08087
- Massa monoisotópica: 203.08070993g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 1
- Complexidade: 205
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.2
- Superfície polar topológica: 111Ų
Propriedades Experimentais
- PSA: 105.86
- LogP: 1.57100
Phenol,2-(4,6-diamino-1,3,5-triazin-2-yl)- Literatura Relacionada
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
29366-78-7 (Phenol,2-(4,6-diamino-1,3,5-triazin-2-yl)-) Produtos relacionados
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornecedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
Essenoi Fine Chemical Co., Limited
Membro Ouro
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel